molecular formula C21H17NO5S B11475465 7-(4-Hydroxy-3-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(4-Hydroxy-3-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11475465
M. Wt: 395.4 g/mol
InChI Key: KJSJBKGQCBKOQO-UHFFFAOYSA-N
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Description

7-(4-Hydroxy-3-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyridine core structure, which is known for its diverse biological activities and potential therapeutic applications. The presence of hydroxy, methoxy, and carboxylic acid functional groups further enhances its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hydroxy-3-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thieno[3,2-b]pyridine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Hydroxy-3-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

7-(4-Hydroxy-3-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Hydroxy-3-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Known for their diverse biological activities and therapeutic potential.

    Indoles: Widely studied for their pharmacological properties and presence in many natural products.

    Pyridines: Commonly used in medicinal chemistry for drug development.

Uniqueness

7-(4-Hydroxy-3-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is unique due to its specific thienopyridine core structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its combination of hydroxy, methoxy, and carboxylic acid groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H17NO5S

Molecular Weight

395.4 g/mol

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H17NO5S/c1-27-15-9-12(7-8-14(15)23)13-10-16(24)22-18-17(11-5-3-2-4-6-11)20(21(25)26)28-19(13)18/h2-9,13,23H,10H2,1H3,(H,22,24)(H,25,26)

InChI Key

KJSJBKGQCBKOQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)O

Origin of Product

United States

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